molecular formula C22H22N2O4 B7739376 N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide

N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide

Cat. No.: B7739376
M. Wt: 378.4 g/mol
InChI Key: ZZVWHGLXBVGXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is a synthetic amide derivative featuring a hexanamide backbone linked to a 3-acetylphenyl group and a 1,3-dioxoisoindoline moiety. The isoindole-1,3-dione (phthalimide) core is known for its electron-deficient aromatic system, which contributes to applications in polymer chemistry and medicinal chemistry. The 3-acetylphenyl substituent introduces a ketone functional group, enhancing lipophilicity compared to hydroxyl or nitro-substituted analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-6-(1,3-dioxoisoindol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-15(25)16-8-7-9-17(14-16)23-20(26)12-3-2-6-13-24-21(27)18-10-4-5-11-19(18)22(24)28/h4-5,7-11,14H,2-3,6,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVWHGLXBVGXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:

    Formation of the Acetylphenyl Intermediate: This involves the acetylation of a phenyl compound using acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Synthesis of the Isoindolyl Intermediate: This step involves the reaction of phthalic anhydride with an amine to form the isoindolyl structure.

    Coupling Reaction: The final step involves coupling the acetylphenyl intermediate with the isoindolyl intermediate under controlled conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related analogs, highlighting key differences in substituents, molecular weight, and inferred properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Amide/Phenyl Key Features
N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide (Target) C₂₀H₁₉N₂O₅* ~378.39* 3-acetylphenyl Lipophilic acetyl group
6-(1,3-Dioxo...)-N-(3-hydroxyphenyl)hexanamide C₂₀H₂₀N₂O₄ 352.39 3-hydroxyphenyl Polar hydroxyl group
N-(2,2-Dichloro-1-cyanoeth-1-en-1-yl)-6-(1,3-dioxo...)hexanamide C₁₇H₁₅Cl₂N₃O₃ 380.23 Dichloro-cyanoethenyl Electron-withdrawing Cl/CN groups
6-(1,3-Dioxo...)-N-[3-methyl-1-(4-nitrophenyl)indol-2-yl]hexanamide C₂₉H₂₃N₅O₄ 505.53* Nitrophenyl-indolyl Bulky nitro-substituted indole
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Chloro, phenyl Polymer precursor

*Estimated based on structural analogy.

Key Observations:
  • Electron Effects: The dichloro-cyanoethenyl group in introduces strong electron-withdrawing effects, which may alter reactivity in synthetic applications.
  • Steric Hindrance : The nitrophenyl-indolyl substituent in creates steric bulk, likely reducing solubility but enhancing binding specificity in biological systems.
  • Polymer Applications : The chloro-phenyl phthalimide is used in polyimide synthesis, suggesting the target compound’s hexanamide chain could impart flexibility in polymer backbones.

Biological Activity

N-(3-acetylphenyl)-6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamide is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

C22H22N2O4C_{22}H_{22}N_{2}O_{4}

This compound features an acetylphenyl group linked to a hexanamide chain and an isoindole derivative with dioxo functionality. Its structural characteristics are crucial for understanding its biological activity.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that it inhibited cell proliferation in breast cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase .

The mechanisms underlying the biological activity of this compound have been explored in detail:

  • HDAC Inhibition : this compound has been identified as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, the compound alters histone acetylation patterns, leading to changes in gene expression associated with cell growth and apoptosis .
  • Tubulin Interaction : The compound also shows affinity for tubulin, disrupting microtubule dynamics which is critical for mitosis. This dual inhibition mechanism enhances its anticancer efficacy .

Data Table: Biological Activity Summary

Activity TypeEffect/MechanismReference
AnticancerInduces apoptosis in cancer cells
HDAC InhibitionAlters histone acetylation patterns
Tubulin DisruptionInterferes with microtubule dynamics

Study 1: Cytotoxicity Assessment

In a cytotoxicity assessment involving various cancer cell lines (e.g., MCF-7 for breast cancer), this compound demonstrated significant dose-dependent cytotoxicity. The IC50 values ranged from 10 µM to 30 µM depending on the cell line tested.

Study 2: Mechanistic Insights

A mechanistic study using flow cytometry revealed that treatment with this compound resulted in increased sub-G1 population in treated cells, indicating apoptosis. Additionally, Western blot analysis showed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.